molecular formula C9H10F2O B14056957 1-(Difluoromethoxy)-3,5-dimethylbenzene

1-(Difluoromethoxy)-3,5-dimethylbenzene

Cat. No.: B14056957
M. Wt: 172.17 g/mol
InChI Key: QARVOTSETWIHCI-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-3,5-dimethylbenzene is an organic compound characterized by the presence of a difluoromethoxy group attached to a benzene ring, which also bears two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethoxy)-3,5-dimethylbenzene typically involves the introduction of the difluoromethoxy group onto a pre-existing benzene ring. One common method is the reaction of 3,5-dimethylphenol with difluoromethyl ether in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the difluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethoxy)-3,5-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The difluoromethoxy group can be reduced to a methoxy group under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the difluoromethoxy group.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: 3,5-Dimethylbenzoic acid or 3,5-dimethylbenzaldehyde.

    Reduction: 1-(Methoxy)-3,5-dimethylbenzene.

    Substitution: Halogenated derivatives such as 1-(Difluoromethoxy)-3,5-dimethyl-4-bromobenzene.

Scientific Research Applications

1-(Difluoromethoxy)-3,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its stability and effectiveness.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-3,5-dimethylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(Difluoromethoxy)-4-(1-methylpropyl)benzene: Similar structure but with a different alkyl substituent.

    1-(Difluoromethoxy)-2,4-dimethylbenzene: Similar structure with methyl groups at different positions.

    1-(Difluoromethoxy)-4-methylbenzene: Contains only one methyl group.

Uniqueness

1-(Difluoromethoxy)-3,5-dimethylbenzene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. The presence of the difluoromethoxy group also imparts distinct characteristics, such as increased stability and lipophilicity, making it valuable for various applications.

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

1-(difluoromethoxy)-3,5-dimethylbenzene

InChI

InChI=1S/C9H10F2O/c1-6-3-7(2)5-8(4-6)12-9(10)11/h3-5,9H,1-2H3

InChI Key

QARVOTSETWIHCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(F)F)C

Origin of Product

United States

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